![molecular formula C38H35N5O6 B040685 N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide CAS No. 119803-27-9](/img/structure/B40685.png)
N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide is a useful research compound. Its molecular formula is C38H35N5O6 and its molecular weight is 657.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy in various medical contexts, particularly in oncology and other disease treatments.
- Molecular Formula : C38H37N3O7
- Molecular Weight : 647.71 g/mol
- CAS Number : 104579-03-5
The compound's biological activity is thought to be mediated through multiple mechanisms:
- Inhibition of Cell Cycle Progression : The compound has shown the ability to arrest the cell cycle in various cancer cell lines by inhibiting cyclin-dependent kinases (CDK2 and CDK9) which are crucial for cell cycle regulation .
- Induction of Apoptosis : It promotes both early and late apoptosis in cancer cells, indicating its potential as an anticancer agent .
- Targeting Specific Kinases : Preliminary studies suggest that it may selectively inhibit certain protein kinases involved in tumor growth and proliferation .
Anticancer Activity
Recent research has highlighted the compound's significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines including:
- MCF7 (breast cancer)
- HCT116 (colorectal cancer)
- HeLa (cervical cancer)
The compound exhibited high cytotoxicity with IC50 values indicating potent activity against these cell lines. For instance, compounds derived from similar pyrazolo[3,4-b]pyridine structures have shown promising results in inhibiting proliferation and inducing apoptosis in these models .
Structure-Activity Relationship (SAR)
The structural components of this compound play a critical role in its biological activity:
- The presence of the bis(4-methoxyphenyl) moiety enhances lipophilicity and potentially improves cellular uptake.
- The pyrazolo[3,4-d]pyrimidine core is essential for the interaction with kinase targets, which is crucial for its anticancer effects.
Case Studies
- Study on MCF7 and HCT116 Cell Lines : In a controlled study, compounds similar to N-[1-(...)] were tested against MCF7 and HCT116 cells. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving CDK inhibition being proposed as a primary pathway for observed effects .
- Apoptosis Induction Study : Another study focused on the apoptotic effects of the compound on HeLa cells. Flow cytometry analysis revealed that treatment with N-[1-(...)] led to increased annexin V positive cells, indicating enhanced apoptosis rates compared to untreated controls .
Data Table: Biological Activity Summary
Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | MCF7 | 10 | CDK2/CDK9 inhibition |
Anticancer | HCT116 | 15 | Apoptosis induction |
Apoptosis Induction | HeLa | 12 | Increased annexin V positive cells |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide exhibit significant anticancer properties. The pyrazolo[3,4-d]pyrimidine structure is known for its ability to inhibit specific kinases involved in cancer cell proliferation and survival. Preliminary studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting a promising role in cancer therapy .
Antiviral Properties
The compound has also been studied for its antiviral potential. Its structural components may interact with viral proteins, inhibiting their function and thereby preventing viral replication. This application is particularly relevant in the context of emerging viral infections where traditional antiviral therapies are ineffective .
Drug Design and Development
Structure-Activity Relationship (SAR) Studies
The unique structure of this compound allows for extensive SAR studies. Modifications to the benzamide moiety or the pyrazolo[3,4-d]pyrimidine core can lead to compounds with enhanced potency and selectivity against targeted enzymes or receptors .
Formulation Development
Due to its complex structure and potential bioactivity, formulation strategies for this compound are being explored to improve its solubility and bioavailability. Nanoparticle encapsulation or liposomal formulations are potential avenues being investigated to enhance therapeutic efficacy .
Case Studies
Eigenschaften
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H35N5O6/c1-46-29-17-13-27(14-18-29)38(26-11-7-4-8-12-26,28-15-19-30(47-2)20-16-28)48-23-33-32(44)21-34(49-33)43-36-31(22-41-43)35(39-24-40-36)42-37(45)25-9-5-3-6-10-25/h3-20,22,24,32-34,44H,21,23H2,1-2H3,(H,39,40,42,45)/t32-,33+,34+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBFOKZYPZGNLX-LBFZIJHGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C6=NC=NC(=C6C=N5)NC(=O)C7=CC=CC=C7)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C6=NC=NC(=C6C=N5)NC(=O)C7=CC=CC=C7)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H35N5O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.